

An In-Depth Technical Guide to the Chemical Structure and Properties of (-)-Tracheloside

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Compound of Interest

Compound Name: (-)-Tracheloside

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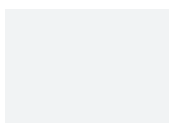
Abstract

(-)-Tracheloside is a lignan glycoside found in various medicinal plants, including *Trachelospermum asiaticum*, *Arctium lappa*, and *Carthamus tinctorius*.^[1] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and key biological assays are presented, alongside an exploration of its role in modulating cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of **(-)-Tracheloside**.

Chemical Structure and Identification

(-)-Tracheloside is a complex natural product featuring a dibenzylbutyrolactone lignan core glycosidically linked to a glucose moiety. Its systematic IUPAC name is (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one.^{[1][2]}

Chemical Structure:



[Click to download full resolution via product page](#)Caption: 2D Chemical Structure of **(-)-Tracheloside**.Table 1: Chemical Identification of **(-)-Tracheloside**

Identifier	Value	Reference
IUPAC Name	(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one	[1][2]
CAS Number	33464-71-0	[1][2]
Molecular Formula	C ₂₇ H ₃₄ O ₁₂	[1][2]
Molecular Weight	550.55 g/mol	[1][2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@(HO)OC)O)OC</chem>	[2]
InChI Key	LWYAMIUSVGPFKS-CGLYQLBNSA-N	[2]

Physicochemical Properties

(-)-Tracheloside is an off-white solid at room temperature. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **(-)-Tracheloside**

Property	Value	Reference
Melting Point	167-170 °C	
Boiling Point (Predicted)	769.8 ± 60.0 °C	
Density (Predicted)	1.42 g/cm ³	
Solubility	Slightly soluble in Methanol	
XLogP3-AA (Predicted)	-1.7	
Hydrogen Bond Donor Count	5	
Hydrogen Bond Acceptor Count	12	
Rotatable Bond Count	10	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **(-)-Tracheloside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectral Data for **(-)-Tracheloside** (in DMSO-d₆)[3]

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)
Lignan Moiety		
2	177.5	-
3	74.9	-
4	45.8	2.60 (m)
5	71.2	3.85 (dd, J=8.8, 6.4 Hz), 4.10 (dd, J=8.8, 6.8 Hz)
6	37.9	2.85 (m)
7	34.5	2.95 (d, J=13.6 Hz), 3.10 (d, J=13.6 Hz)
1'	131.8	-
2'	111.9	6.80 (d, J=8.4 Hz)
3'	148.5	-
4'	147.3	-
5'	112.9	6.75 (d, J=1.6 Hz)
6'	121.5	6.65 (dd, J=8.4, 1.6 Hz)
1''	134.2	-
2''	113.5	6.95 (d, J=8.4 Hz)
3''	149.1	-
4''	146.2	-
5''	116.2	6.85 (s)
6''	122.3	6.70 (d, J=8.4 Hz)
OMe-3'	55.6	3.75 (s)
OMe-4'	55.6	3.75 (s)
OMe-3''	55.8	3.80 (s)

Glucose Moiety		
1"	101.5	4.90 (d, J=7.2 Hz)
2"	73.5	3.20 (m)
3"	76.9	3.25 (m)
4"	70.0	3.15 (m)
5"	77.1	3.40 (m)
6"	61.0	3.50 (m), 3.70 (m)

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and determining the fragmentation pattern, which aids in structural confirmation. As a lignan glycoside, the fragmentation of **(-)-Tracheloside** in mass spectrometry is expected to involve the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da), followed by further fragmentation of the aglycone.

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Tracheloside** would exhibit characteristic absorption bands corresponding to its functional groups. Expected key absorptions include:

- O-H stretching: A broad band around 3400 cm^{-1} due to the multiple hydroxyl groups.
- C-H stretching: Bands in the $2850\text{-}3000\text{ cm}^{-1}$ region for aliphatic and aromatic C-H bonds.
- C=O stretching: A strong absorption around 1770 cm^{-1} characteristic of the γ -lactone.
- C=C stretching: Bands in the $1500\text{-}1600\text{ cm}^{-1}$ region for the aromatic rings.
- C-O stretching: Multiple strong bands in the $1000\text{-}1300\text{ cm}^{-1}$ region for the ether and alcohol functionalities.

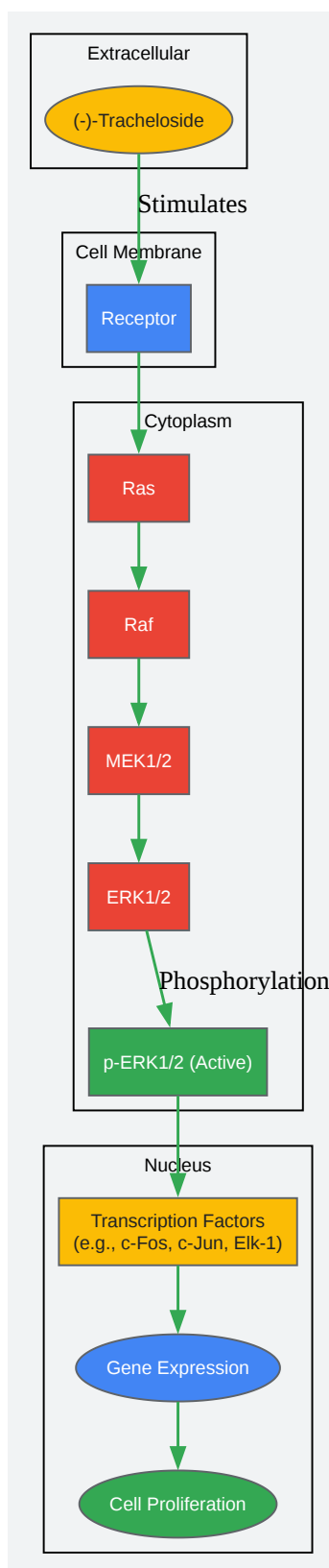
Biological Activities and Signaling Pathways

(-)-Tracheloside has been reported to possess several biological activities, with its role in promoting keratinocyte proliferation being the most well-documented.

Promotion of Keratinocyte Proliferation and Wound Healing

(-)-Tracheloside has been shown to enhance the proliferation of human keratinocyte (HaCaT) cells.^[4] In an in vitro scratch assay, it demonstrated significant wound healing activity, surpassing that of the positive control, allantoin.^[4] This effect is primarily mediated through the stimulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.

The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Upon stimulation by growth factors, the pathway is activated, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate and activate various transcription factors, ultimately promoting the expression of genes involved in cell cycle progression. **(-)-Tracheloside** treatment leads to an increase in the phosphorylation of ERK1/2, indicating its activation of this pro-proliferative pathway.^[4]



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Caption: **(-)-Tracheloside**-induced ERK1/2 Signaling Pathway.

α -Glucosidase Inhibitory Activity

(-)-Tracheloside has been mentioned as a potent α -glucosidase inhibitor, suggesting its potential in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption. However, specific IC₅₀ values for the pure compound are not readily available in the reviewed literature.

Antiestrogenic Activity

As an antiestrogenic lignin, **(-)-Tracheloside** may have applications in hormone-dependent conditions, although this aspect requires further investigation.

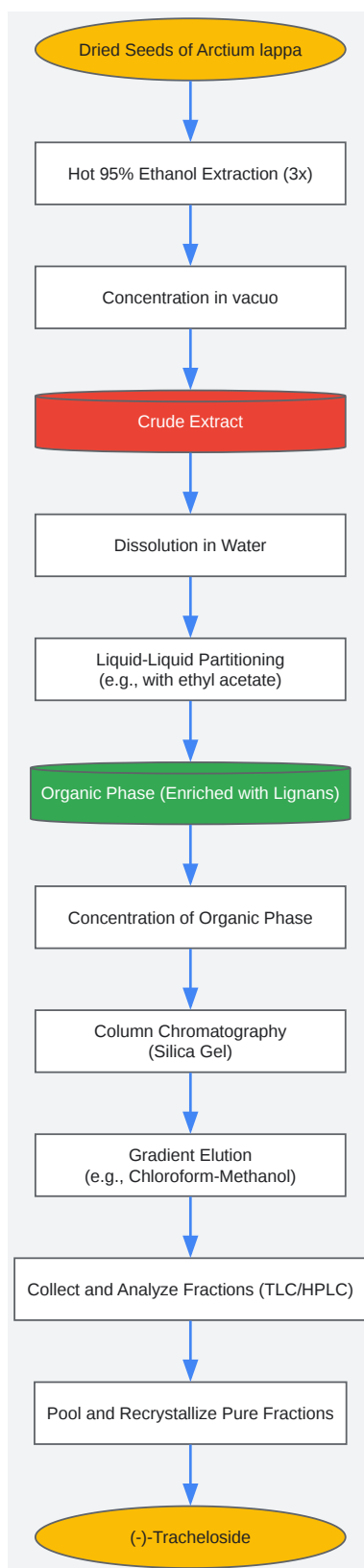
Table 4: Summary of Biological Activities of **(-)-Tracheloside**

Activity	Cell Line/Model	Key Findings	Reference
Keratinocyte Proliferation	HaCaT cells	Increased cell proliferation in a dose-dependent manner.	[4]
Wound Healing	In vitro scratch assay	Showed greater healing activity than the positive control, allantoin.	[4]
ERK1/2 Activation	HaCaT cells	Increased phosphorylation of ERK1/2.	[4]
α -Glucosidase Inhibition	Not specified	Potent inhibitor.	
Antiestrogenic Activity	Not specified	Classified as an antiestrogenic lignin.	

Experimental Protocols

Isolation of **(-)-Tracheloside** from *Arctium lappa* Seeds

This protocol is adapted from methods for isolating lignans from *Arctium lappa*.[\[5\]](#)



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Caption: Workflow for the Isolation of **(-)-Tracheloside**.

- Extraction: Dried and powdered seeds of *Arctium lappa* (3 kg) are extracted three times with hot 95% ethanol (16 L).[5]
- Concentration: The combined ethanol solutions are concentrated under reduced pressure to yield a crude residue.[5]
- Partitioning: The residue is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate lignans from more polar and non-polar compounds.
- Column Chromatography: The ethyl acetate fraction is concentrated and subjected to silica gel column chromatography.
- Elution and Fractionation: The column is eluted with a gradient of increasing polarity, for instance, a chloroform-methanol solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification: Fractions containing **(-)-Tracheloside** are pooled, concentrated, and purified further by recrystallization to obtain the pure compound.

Keratinocyte Proliferation (MTT) Assay

- Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- Treatment: The medium is replaced with serum-free medium containing various concentrations of **(-)-Tracheloside** (e.g., 0, 1, 5, 10, 50, and 100 $\mu\text{g/mL}$) and incubated for 48 hours.
- MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 3 hours at 37°C.
- Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.
- Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell proliferation is calculated as a percentage relative to the vehicle control.

In Vitro Scratch Wound Healing Assay

- **Cell Seeding:** HaCaT cells are grown to confluence in 6-well plates.
- **Scratching:** A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
- **Treatment:** The cells are washed with phosphate-buffered saline (PBS) to remove debris and then treated with serum-free medium containing different concentrations of **(-)-Tracheloside**.
- **Imaging:** Images of the scratch are captured at 0 and 24 hours post-treatment.
- **Analysis:** The closure of the scratched area is measured and quantified using image analysis software.

Western Blot for ERK1/2 Phosphorylation

- **Cell Treatment and Lysis:** HaCaT cells are treated with **(-)-Tracheloside** for a specified time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking and Antibody Incubation:** The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.
- **Secondary Antibody and Detection:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

α -Glucosidase Inhibition Assay

- **Reaction Mixture Preparation:** In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 6.8), α -glucosidase enzyme solution, and various concentrations of **(-)-Tracheloside**.
- **Pre-incubation:** The mixture is pre-incubated at 37°C for 10 minutes.
- **Substrate Addition:** The reaction is initiated by adding p-nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate.
- **Incubation and Measurement:** The plate is incubated at 37°C, and the absorbance is measured kinetically at 405 nm to monitor the release of p-nitrophenol.
- **IC₅₀ Calculation:** The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

(-)-Tracheloside is a promising natural product with well-defined chemical and physical properties. Its demonstrated ability to promote keratinocyte proliferation through the activation of the ERK1/2 signaling pathway highlights its potential as a therapeutic agent for wound healing. Further research is warranted to fully elucidate its α -glucosidase inhibitory and antiestrogenic activities, including the determination of specific quantitative measures of efficacy and the underlying mechanisms of action. The experimental protocols detailed in this guide provide a solid foundation for future investigations into the pharmacological applications of this intriguing lignan glycoside.

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